1-Cyclohexyl-5-octylbarbituric acid

Description

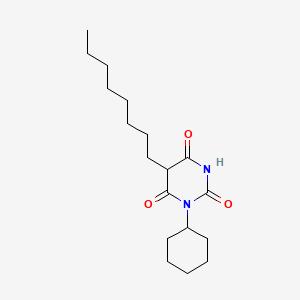

Structure

3D Structure

Properties

CAS No. |

4256-26-2 |

|---|---|

Molecular Formula |

C18H30N2O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

1-cyclohexyl-5-octyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C18H30N2O3/c1-2-3-4-5-6-10-13-15-16(21)19-18(23)20(17(15)22)14-11-8-7-9-12-14/h14-15H,2-13H2,1H3,(H,19,21,23) |

InChI Key |

ADMXJQOJLRCZDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1 Cyclohexyl 5 Octylbarbituric Acid

Molecular Architecture of the 1,5-Disubstituted Hexahydropyrimidine-2,4,6-trione Scaffold

The core of 1-Cyclohexyl-5-octylbarbituric acid is a hexahydropyrimidine-2,4,6-trione ring, which is the parent structure of barbiturates. This six-membered heterocyclic ring is composed of two nitrogen atoms and four carbon atoms, with three of the carbons being part of carbonyl groups (C=O). The systematic name for this core structure is 1,3-diazinane-2,4,6-trione. libretexts.org Barbituric acid and its derivatives are known for their diverse biological activities, which are largely dictated by the nature of the substituents at various positions of the ring. mdpi.com

The fundamental barbiturate (B1230296) scaffold can be synthesized through the condensation reaction of malonic acid and urea (B33335). mdpi.com For 1,5-disubstituted derivatives, substituted malonic esters and N-substituted ureas are typically employed in the synthesis.

| Feature | Description |

| Core Ring System | Hexahydropyrimidine-2,4,6-trione (Barbituric acid) |

| Systematic Name of Core | 1,3-Diazinane-2,4,6-trione |

| Substitution Pattern | 1,5-Disubstituted |

| N-1 Substituent | Cyclohexyl group |

| C-5 Substituent | Octyl group |

Tautomeric Equilibria and Stability Studies of Barbituric Acid Systems

Barbituric acid and its derivatives can exist in different tautomeric forms due to the presence of labile protons and multiple carbonyl groups. The most common form of tautomerism observed is keto-enol tautomerism, where a proton migrates from a carbon or nitrogen atom to a carbonyl oxygen, resulting in the formation of a hydroxyl group (enol) and a carbon-carbon or carbon-nitrogen double bond. Barbituric acid itself can theoretically exist in several tautomeric forms, including tri-keto, di-keto-enol, keto-dienol, and tri-enol forms. masterorganicchemistry.com

Computational and experimental studies have shown that the tri-keto form is generally the most stable tautomer in the gas phase and in solution. masterorganicchemistry.com However, the enol form can become more significant in the solid state. The interconversion between the keto and enol forms is a dynamic equilibrium, and the position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.

While diketo-thione tautomerism is relevant for thiobarbiturates (where a sulfur atom replaces one of the carbonyl oxygens), it is not applicable to this compound as it is an oxybarbiturate.

The nature of the substituents on the barbituric acid ring can significantly influence the relative stabilities of the different tautomeric forms. Substituents at the C-5 position can affect the acidity of the C-5 proton and thereby influence the keto-enol equilibrium. Electron-withdrawing groups at C-5 can increase the acidity of the C-5 proton, potentially favoring the enol form. Conversely, electron-donating groups would be expected to favor the keto form.

In this compound, the octyl group at the C-5 position is an alkyl group, which is generally considered to be weakly electron-donating. Therefore, it is expected to stabilize the tri-keto form. The cyclohexyl group at the N-1 position can also exert an electronic influence, although its effect on the tautomeric equilibrium is likely to be less pronounced than that of the C-5 substituent. The bulky nature of both the cyclohexyl and octyl groups can also introduce steric effects that may influence the planarity of the ring and, consequently, the tautomeric preferences.

Conformational Preferences of Cyclohexyl and Octyl Substituents

The three-dimensional structure of this compound is largely determined by the conformational preferences of its cyclohexyl and octyl substituents.

The cyclohexyl group is known to adopt a chair conformation as its most stable arrangement, as this minimizes both angle strain and torsional strain. wikipedia.org In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). masterorganicchemistry.com The energy difference between the axial and equatorial conformations is quantified by the A-value. masterorganicchemistry.com For a cyclohexyl group, the preference for the equatorial position is significant.

| Substituent | Preferred Conformation | Key Considerations |

| Cyclohexyl | Chair conformation with the barbiturate ring in the equatorial position. | Minimizes 1,3-diaxial interactions. |

| Octyl | Extended, staggered conformation. | Flexible chain that will adopt a low-energy conformation to avoid steric hindrance. |

Stereochemical Considerations and Isomerism

The presence of a substituent at the C-5 position of the barbiturate ring introduces a chiral center if the two groups attached to C-5 are different. In this compound, the C-5 atom is bonded to a hydrogen atom, an octyl group, and is part of the heterocyclic ring. Therefore, the C-5 atom is a stereocenter.

This means that this compound can exist as a pair of enantiomers (R and S isomers), which are non-superimposable mirror images of each other. These enantiomers will have identical physical properties (melting point, boiling point, solubility) but will rotate plane-polarized light in opposite directions. The synthesis of this compound without the use of chiral catalysts or starting materials would result in a racemic mixture, containing equal amounts of the R and S enantiomers.

Furthermore, the conformational rigidity of the cyclohexyl ring and the potential for restricted rotation around the N-C (cyclohexyl) and C-C (octyl) single bonds could, in principle, lead to the existence of diastereomers if additional chiral centers were present or if rotation was significantly hindered. However, for this specific molecule, the primary stereochemical feature is the single chiral center at C-5. The stereoisomers of other 1,5-disubstituted barbiturates have been synthesized and studied, confirming the importance of stereochemistry in this class of compounds. nih.govnih.gov

Chemical Reactivity and Reaction Mechanism Studies of 1 Cyclohexyl 5 Octylbarbituric Acid

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine-2,4,6(1H,3H,5H)-trione core of 1-Cyclohexyl-5-octylbarbituric acid is the hub of its chemical reactivity, featuring multiple sites susceptible to both electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Attack Sites

The barbituric acid ring possesses a unique electronic structure. The presence of three carbonyl groups makes the carbon atoms at positions 2, 4, and 6 electrophilic. Nucleophiles can attack these sites, potentially leading to ring-opening reactions under certain conditions.

Conversely, the nitrogen atoms of the imide groups and the oxygen atoms of the carbonyls possess lone pairs of electrons, rendering them nucleophilic. The nitrogen at position 3, not being substituted with the bulky cyclohexyl group, is generally more accessible for reactions. Protonation and alkylation are common electrophilic reactions at the nitrogen and oxygen atoms. auburn.edu The acidity of the N-H proton is a key characteristic of many barbiturates, although in this compound, only one such proton is present at the N3 position. auburn.edu

The C5 position, bearing the octyl group, is part of an active methylene (B1212753) group in unsubstituted barbituric acid, which is highly reactive towards electrophiles after deprotonation. mdpi.com However, in the target molecule, this position is already substituted, which alters its reactivity profile.

Table 1: Predicted Sites of Attack on the Pyrimidine Ring of this compound

| Site | Type of Attack | Potential Reactants |

| C2, C4, C6 (Carbonyl Carbons) | Nucleophilic | Hydroxide (B78521) ions, alkoxides, amines |

| N3 (Imide Nitrogen) | Electrophilic | Alkyl halides, acyl halides |

| O2, O4, O6 (Carbonyl Oxygens) | Electrophilic | Protons, Lewis acids |

Reactions Involving Imide and Methylene Groups

The imide groups (-CO-NH-CO-) within the pyrimidine ring are central to its chemical character. The remaining N-H group at position 3 can be deprotonated by a base, forming a barbiturate (B1230296) anion. This anion is a potent nucleophile and can participate in various substitution reactions.

Transformations and Cleavage Reactions of Alkyl and Cycloalkyl Substituents

The N-cyclohexyl and C5-octyl substituents are not merely passive components; they can undergo a variety of chemical transformations, particularly under metabolic or controlled chemical conditions.

Dealkylation Processes

N-dealkylation is a known metabolic pathway for N-substituted barbiturates. nih.gov For this compound, the removal of the cyclohexyl group from the nitrogen atom is a plausible transformation. This process often occurs via oxidative mechanisms, catalyzed by enzymes such as cytochrome P450 in biological systems. nih.gov In a laboratory setting, chemical reagents that can effect N-dealkylation of amides and related structures could potentially cleave the N-cyclohexyl bond.

Cleavage of the C-C bond to remove the octyl group at the C5 position is less common under typical chemical conditions but can occur during metabolic processes through oxidative pathways.

Side-Chain Functionalization and Derivatization

The octyl side chain at the C5 position is a prime target for functionalization. The hydrocarbon chain can undergo oxidation to introduce hydroxyl groups, ketones, or carboxylic acids. Such reactions are well-documented in the metabolism of barbiturates with long alkyl side chains. nih.gov For instance, ω- and (ω-1)-hydroxylation are common metabolic fates.

Chemically, the saturated octyl chain is relatively inert but can be functionalized through radical reactions, such as halogenation, which can then serve as a handle for further derivatization. The cyclohexyl ring is also susceptible to oxidation, potentially forming cyclohexanol (B46403) or cyclohexanone (B45756) derivatives.

Table 2: Potential Transformations of Substituents in this compound

| Substituent | Transformation | Reaction Type | Potential Products |

| N-Cyclohexyl | Dealkylation | Oxidation | 5-Octylbarbituric acid |

| N-Cyclohexyl | Hydroxylation | Oxidation | 1-(Hydroxycyclohexyl)-5-octylbarbituric acid |

| C5-Octyl | Hydroxylation | Oxidation | 1-Cyclohexyl-5-(hydroxyoctyl)barbituric acid |

| C5-Octyl | Oxidation | Oxidation | 1-Cyclohexyl-5-(oxooctyl)barbituric acid, 1-Cyclohexyl-5-(carboxyheptyl)barbituric acid |

Degradation Pathways in Controlled Chemical Environments

The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Hydrolytic degradation is a significant pathway for the breakdown of the barbiturate ring. In acidic or alkaline solutions, the pyrimidine ring can undergo cleavage. researchgate.net Alkaline hydrolysis often initiates with the attack of a hydroxide ion on one of the carbonyl carbons, leading to the opening of the ring to form a malonuric acid derivative. Further degradation can lead to the formation of substituted ureas and malonic acids. A study on the degradation of various barbiturates in artificial gastric juice showed that most are relatively stable under acidic conditions at physiological temperatures, with degradation being more pronounced at higher temperatures. nih.gov

Oxidative degradation can also play a role, particularly affecting the substituents. The octyl side chain is susceptible to oxidation, which can lead to the formation of more polar metabolites and eventual breakdown of the molecule. nih.gov Photochemical degradation has also been observed for barbiturates, where UV irradiation can lead to the formation of reactive intermediates like isocyanates following ring opening. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-Cyclohexyl-5-octylbarbituric acid, a complete NMR analysis would provide unambiguous evidence for its covalent framework.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the cyclohexyl and octyl groups, as well as the proton at the 5-position of the barbiturate (B1230296) ring and the N-H proton. The chemical shifts (δ) would indicate the electronic environment of each proton, and the splitting patterns (multiplicity) would reveal the number of adjacent protons. The integration of the signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy (including DEPT)

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbons of the barbiturate ring would appear at the downfield end of the spectrum (typically 150-175 ppm). The carbons of the cyclohexyl and octyl groups would have characteristic chemical shifts in the aliphatic region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the complex ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexyl and octyl chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear picture of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range connectivities (2-3 bonds) between protons and carbons. This would be instrumental in confirming the attachment of the cyclohexyl group to the nitrogen atom and the octyl group to the C5 position of the barbiturate ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is valuable for determining the stereochemistry and conformation of the molecule, particularly of the cyclohexyl ring.

Vibrational Spectroscopy for Functional Group Identification (FT-IR/Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The spectra of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the barbiturate ring. The C-H stretching and bending vibrations of the aliphatic cyclohexyl and octyl groups would also be prominent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental composition (C18H30N2O3). Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation, as characteristic losses of the cyclohexyl and octyl side chains would be expected.

Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing the fragmentation patterns of its ions. In the mass spectrum of this compound, one would expect to observe a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several predictable pathways based on the structure of the molecule, which includes a cyclohexyl ring, an octyl chain, and a barbituric acid core. Key fragmentation patterns would likely involve:

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atoms of the barbituric acid ring.

Loss of the cyclohexyl group: Cleavage of the N-cyclohexyl bond, resulting in a significant fragment ion.

Cleavage of the octyl chain: Stepwise loss of alkyl fragments from the C5-octyl group, leading to a series of ions separated by 14 Da (CH₂).

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of the barbituric acid ring itself, leading to the loss of isocyanate or related species.

A detailed analysis of the m/z values and relative abundances of these fragment ions would allow for the unambiguous confirmation of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The barbituric acid ring system contains chromophores that absorb ultraviolet light. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show characteristic absorption bands.

The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the electronic environment of the chromophore. The keto-enol tautomerism of the barbituric acid ring, and the pH of the solution, would significantly affect the UV-Vis spectrum. In acidic or neutral solutions, the diketo form would likely predominate, while in basic solutions, the formation of the enolate would lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum.

Chromatographic Methodologies for Purity Assessment and Chemical Separation

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and sensitive technique used to monitor the progress of reactions and to assess the purity of a compound. For this compound, a TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it with a suitable solvent system (e.g., a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate). The position of the spot, represented by its retention factor (Rf) value, would be indicative of the compound's polarity. The presence of a single spot would suggest a high degree of purity.

Gas-Liquid Chromatography (GLC)

GLC, or gas chromatography (GC), is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the relatively low volatility of this compound, a derivatization step, such as methylation of the nitrogen atoms, might be necessary to increase its volatility and thermal stability for GC analysis. The retention time of the compound would be a key parameter for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. Patent literature indicates that HPLC has been utilized in the analysis of compositions containing this compound. justia.com A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time and peak purity analysis from an HPLC chromatogram would provide crucial information about the identity and purity of the compound.

| Chromatographic Method | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Principle of Separation |

| TLC | Silica gel | Hexane/Ethyl Acetate | Adsorption |

| GLC | Polysiloxane | Helium | Partitioning based on boiling point and polarity |

| HPLC | C18 | Water/Acetonitrile | Partitioning based on polarity |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal of this compound would provide the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. The resulting crystal structure would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties. Obtaining a single crystal suitable for X-ray diffraction is a critical and often challenging step in this analysis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density.

EHOMO, ELUMO, and Energy Gap Analysis

A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these two orbitals (ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A large energy gap generally implies high stability and low reactivity. For 1-cyclohexyl-5-octylbarbituric acid, this analysis would reveal how the cyclohexyl and octyl substituents modulate the electronic properties of the barbituric acid core.

Charge Distribution and Reactivity Site Prediction

DFT calculations can generate a map of the electron density distribution across the molecule, often visualized as a molecular electrostatic potential (MEP) map. This map highlights regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. For this compound, an MEP map would predict the most likely sites for chemical reactions, such as protonation or attack by a nucleophile. This is crucial for understanding its potential interactions with biological targets or other chemical reagents.

Vibrational Frequency and Electronic Transition Predictions

Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states.

Ab Initio and Semi-Empirical Calculations for Energetic Profiles

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate energetic profiles for chemical reactions. These calculations can be used to determine the thermodynamics and kinetics of processes involving this compound. Semi-empirical methods, which use some experimental data to simplify calculations, can also be employed for larger systems or for preliminary, less computationally intensive studies.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the cyclohexyl and octyl chains in this compound means that it can adopt a multitude of conformations. Molecular modeling techniques, such as molecular mechanics, can be used to explore the potential energy surface of the molecule and identify its most stable conformations. Molecular dynamics (MD) simulations go a step further by simulating the movement of the atoms over time, providing insight into the dynamic behavior of the molecule and its conformational flexibility in different environments, such as in a solvent or interacting with a biological membrane.

Quantitative Structure-Reactivity Relationship (QSRR) Studies in a Chemical Context

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a class of compounds like barbituric acid derivatives, a QSRR model could be developed to predict the reactivity of new derivatives, including this compound, based on calculated molecular descriptors. These descriptors can include electronic properties from DFT, steric parameters, and topological indices that quantify the molecule's size and shape.

While specific data for this compound is not available, the application of these computational methods would provide a deep and nuanced understanding of its chemical nature. Such studies are vital for the rational design of new molecules with tailored properties.

Chemical Applications and Derivatization Strategies

Role as a Synthetic Building Block and Synthon for Complex Molecules

1-Cyclohexyl-5-octylbarbituric acid serves as a valuable synthon in organic synthesis, largely due to the reactivity of its C-5 position. The methylene (B1212753) group at this position is flanked by two carbonyl groups, making its protons acidic and easily removable by a base. This reactivity allows the compound to participate in a variety of carbon-carbon bond-forming reactions.

The primary reaction leveraging this feature is the Knoevenagel condensation. In this reaction, the active methylene group of this compound condenses with various aldehydes and ketones. This process is fundamental to creating a wide array of derivatives, where the barbiturate (B1230296) core is appended to other molecular fragments, leading to the synthesis of complex molecules with potential applications in various chemical fields. The reaction is often catalyzed by bases like piperidine (B6355638) or proceeds via a multicomponent approach.

The versatility of the barbiturate scaffold, including derivatives like this compound, allows it to be a key component in one-pot multicomponent reactions (MCRs). These reactions are highly efficient, enabling the construction of complex heterocyclic structures from simple starting materials in a single step. For instance, the condensation of barbituric acids, aldehydes, and other active methylene compounds can lead to diverse and densely functionalized molecules.

Synthesis of Novel Heterocyclic Systems Incorporating the Barbiturate Moiety

The reactive nature of this compound makes it an ideal precursor for synthesizing a variety of fused and spiro-heterocyclic systems. These reactions often proceed via an initial Knoevenagel condensation, followed by an intramolecular cyclization step.

Pyrano-fused pyrimidines, specifically pyranopyrimidines, can be synthesized using barbituric acid derivatives. A common and efficient method involves a one-pot, three-component reaction between a barbituric acid, an aldehyde, and malononitrile. This reaction is typically catalyzed and can be performed under solvent-free conditions or in aqueous media, aligning with the principles of green chemistry. The resulting pyrano[2,3-d]pyrimidine core is a significant heterocyclic system.

Table 1: Examples of Catalysts Used in the Synthesis of Pyrano[2,3-d]pyrimidines

| Catalyst | Reaction Conditions | Advantage |

|---|---|---|

| Nano-Fe3O4@SiO2/poly(amidoamine) dendrimer | 80 °C, Solvent-free | High yields, short reaction times, catalyst reusability. |

| [bmim]OH (Ionic Liquid) | Room Temperature, Aqueous media | Environmentally friendly, excellent yields. |

Spiro-oxindoles incorporating a barbiturate moiety represent another important class of heterocyclic compounds synthesized from this compound. The synthesis typically involves a multicomponent reaction between an isatin (B1672199) derivative (a source of the oxindole (B195798) core), the barbituric acid, and a third component like an activated methylene compound. The reaction links the C-5 position of the barbiturate to the C-3 position of the oxindole ring system, creating the characteristic spirocyclic junction.

Chromeno-barbituric acid derivatives are formed through the reaction of barbituric acids with ortho-hydroxybenzaldehydes or related precursors. The synthesis often starts with a Knoevenagel condensation between the barbiturate and the aldehyde. The resulting intermediate can then undergo an intramolecular cyclization (an oxa-Michael addition) to form the fused chromene ring. These multicomponent reactions are valued for their ability to generate molecular complexity in a single, efficient step.

The synthesis of benzisoxazole derivatives linked to a barbiturate core can be achieved through strategic reaction pathways. One reported method involves the reaction of 3-chloro-5-nitro-1-benzisoxazole with barbituric acid in the presence of a base like potassium carbonate. In this nucleophilic substitution reaction, the barbiturate acts as a nucleophile, displacing the chlorine atom to form a C-N bond, resulting in 3-(barbiturate)-5-nitro-1-benzisoxazole.

Non-Biological Industrial and Material Science Applications

Beyond synthetic organic chemistry, the unique structure of barbituric acid derivatives lends them to applications in material science. The hydrogen bonding capabilities of the barbiturate ring, featuring two N-H protons and three carbonyl groups, allow for the formation of supramolecular assemblies. These self-assembling properties are being explored for the development of novel materials.

Derivatives of barbituric acid can form stable hydrogen-bonded complexes with other molecules, such as melamine. These complexes create ordered, tape-like or rosette-like supramolecular structures. This predictable self-assembly is a key principle in crystal engineering and the design of functional organic materials, including liquid crystals and organogels. The specific substituents, such as the cyclohexyl and octyl groups in this compound, would influence the solubility and packing of these assemblies, allowing for the fine-tuning of the material's properties.

Polymerization Catalysis

While specific studies on the catalytic activity of this compound are not extensively documented in publicly available literature, the broader class of barbituric acid derivatives has shown significant promise in initiating and controlling polymerization reactions. The active methylene protons at the C-5 position can, under appropriate conditions, be abstracted to generate a carbanion. This nucleophilic species can potentially initiate the polymerization of various monomers.

Furthermore, barbituric acid derivatives can participate in multicomponent initiator systems. For instance, in combination with copper salts and halides, they can form redox systems capable of generating free radicals for the polymerization of vinyl monomers. The lipophilic nature of the cyclohexyl and octyl groups in this compound would likely enhance its solubility in non-polar monomers and organic solvents, a favorable characteristic for homogeneous catalysis.

Table 1: Potential Role of this compound in Polymerization

| Feature | Potential Implication in Polymerization |

| Active Methylene Group | Can act as a pro-initiator for anionic or radical polymerization. |

| Lipophilic Substituents | Enhances solubility in organic monomers and solvents. |

| Amide Groups | Potential for hydrogen bonding interactions influencing catalyst stability and activity. |

It is important to note that the steric bulk of the cyclohexyl group might influence the coordination and catalytic activity, a factor that would require empirical investigation.

Textile and Pigment Chemistry (e.g., Azo Dyes)

The field of synthetic dyes extensively utilizes coupling reactions, and the active methylene group of barbituric acid makes it an excellent coupling component for the synthesis of azo dyes. ontosight.ai The reaction of a diazonium salt with barbituric acid leads to the formation of a highly conjugated system, resulting in a colored compound.

For this compound, the general reaction scheme would involve the coupling of an aromatic diazonium salt at the C-5 position. The resulting azo dye would have the following general structure:

Ar-N=N-C(C=O)N(C₆H₁₁)C(C=O)NH(C=O)CH(C₈H₁₇)

Table 2: Predicted Properties of Azo Dyes from this compound

| Property | Predicted Influence of Substituents |

| Color | Dependent on the specific aromatic diazonium salt used. |

| Solubility | Low in water, high in organic solvents and non-polar media. |

| Application | Potential as a disperse dye for synthetic textiles. |

| Fastness Properties | The large molecular size may contribute to good sublimation and wash fastness. |

While the synthesis of azo dyes from unsubstituted barbituric acid is well-established, specific research into derivatives containing both cyclohexyl and octyl groups is limited. nih.gov However, the fundamental chemistry strongly supports their potential in creating novel, highly lipophilic dyestuffs.

Precursors for Polymerizable Monomers

The structure of this compound can be modified to introduce polymerizable functionalities, thereby transforming it into a monomer. For instance, the amide protons could potentially be substituted with groups containing vinyl or acrylic functionalities through reactions with reagents like acryloyl chloride or isocyanatoethyl methacrylate.

Alternatively, the octyl chain could be functionalized prior to its introduction at the C-5 position. For example, using a starting material like 10-undecenoyl chloride in the synthesis could result in a barbituric acid derivative with a terminal double bond, ready for polymerization.

The incorporation of the barbituric acid moiety into a polymer backbone could introduce unique properties to the resulting material, such as altered thermal stability, specific binding capabilities due to hydrogen bonding, and increased hydrophobicity conferred by the cyclohexyl and octyl groups.

Applications in Ink Formulations

The properties that make this compound derivatives interesting for textile dyeing also suggest their potential use as colorants in ink formulations, particularly for non-aqueous systems like those used in inkjet and printing inks. The high solubility in organic solvents and the strong chromophoric nature of its azo derivatives are key advantages.

Furthermore, the barbituric acid core can engage in hydrogen bonding, a property that can be exploited to control the rheology and adhesion of the ink to the substrate. The long octyl chain can also act as a plasticizer and improve the flexibility of the dried ink film. While direct research on this specific compound in inks is not prominent, the general class of barbituric acid-based pigments has been explored for such applications.

Development of Novel Analytical Reagents

Barbituric acid and its derivatives have been utilized as analytical reagents for the detection and quantification of various substances. For instance, their ability to form colored complexes with certain metal ions or to react specifically with aldehydes has been the basis of colorimetric and spectrophotometric methods.

A structurally analogous compound, 1-Cyclohexyl-5-ethylbarbituric acid, has been noted for its use as a standard in chromatographic techniques. chemimpex.com This suggests that this compound could also serve as a useful standard, particularly in the analysis of complex lipophilic mixtures by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The presence of the barbituric acid ring also opens up possibilities for its use as a derivatizing agent to enhance the detectability of other molecules. For example, it could be used to "tag" analytes that lack a chromophore to make them detectable by UV-Vis spectroscopy. The specific binding properties of the barbituric acid moiety could also be harnessed in the design of chemical sensors.

Q & A

Q. What are the recommended methods for synthesizing 1-Cyclohexyl-5-octylbarbituric acid, and how can purity be ensured?

- Methodological Answer : The synthesis of barbituric acid derivatives typically involves alkylation or condensation reactions. For example, 1-Benzyl-5-phenylbarbituric acid is synthesized using precise reagent preparation, controlled temperature during alkylation, and purification via recrystallization . For this compound, analogous steps may include:

- Cyclohexyl Group Introduction : Reacting cyclohexyl halides with barbituric acid precursors under alkaline conditions.

- Octyl Substitution : Using octyl bromide in a nucleophilic substitution reaction.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity.

Key precautions include avoiding cross-contamination (use disposable pipettes) and ensuring reagents are equilibrated to room temperature before use .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance alkylation efficiency .

- Temperature Control : Use gradient heating (40–80°C) during cyclohexyl group introduction to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .

- Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry iteratively .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of barbituric acid derivatives with varying alkyl substitutions?

- Methodological Answer :

- Meta-Analysis : Apply Higgins’ I² statistic to quantify heterogeneity across studies. For example, if I² >50%, subgroup analyses (e.g., separating in vitro vs. in vivo data) can identify confounding variables .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate alkyl chain effects. For instance, inconsistent sedative activity in cyclobarbital analogs may arise from differences in blood-brain barrier permeability .

- QSAR Modeling : Correlate octyl chain length with logP values to predict bioavailability discrepancies .

Q. How can the stability of this compound under different storage conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize transition states for alkylation steps using Gaussian09 with B3LYP/6-31G(d) basis set. Predict regioselectivity of octyl substitution .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMSO) using GROMACS .

- Retrosynthetic Analysis : Employ Pistachio or Reaxys databases to identify feasible precursors (e.g., cyclohexylacetic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.